13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse pharmacological activities, including antidepressant, analgesic, and calcium channel antagonist properties . The structure of this compound consists of a tricyclic system with a nitro group attached to one of the benzene rings, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Applications De Recherche Scientifique
13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene has a wide range of scientific research applications:
Safety and Hazards
Inhalation of vapors or dust of 2-Nitrodibenzo[b,f][1,4]oxazepine is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may also cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .
Mécanisme D'action
Target of Action
2-Nitrodibenzo[b,f][1,4]oxazepine, also known as Dibenzo[b,f][1,4]oxazepine (DBO), is a compound that has been found to possess an array of pharmacological activities . The primary targets of DBO derivatives include various receptors and enzymes, such as calcium channels, histamine H4 receptors, and HIV-1 reverse transcriptase .
Mode of Action
The mode of action of DBO involves its interaction with these targets. For instance, as a calcium channel antagonist, it can inhibit the influx of calcium ions, thereby affecting the function of nerve and muscle cells . As a histamine H4 receptor agonist, it can modulate immune responses . As a non-nucleoside HIV-1 reverse transcriptase inhibitor, it can prevent the replication of HIV-1 .
Biochemical Pathways
The biochemical pathways affected by DBO are diverse, reflecting its multiple targets. For example, by inhibiting calcium channels, it can affect the signaling pathways that rely on calcium as a second messenger . By acting as a histamine H4 receptor agonist, it can influence inflammatory responses . By inhibiting HIV-1 reverse transcriptase, it can disrupt the life cycle of HIV-1 .
Pharmacokinetics
The synthesis of dbo derivatives has been described, which could potentially influence its adme properties .
Result of Action
The molecular and cellular effects of DBO’s action depend on its specific targets. For example, inhibition of calcium channels can lead to muscle relaxation and reduced neurotransmission . Activation of histamine H4 receptors can modulate immune responses . Inhibition of HIV-1 reverse transcriptase can prevent the replication of HIV-1, potentially leading to a decrease in viral load .
Méthodes De Préparation
The synthesis of 13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-nitro-1-bromobenzene under basic conditions . Another approach includes the use of copper catalysis, where 2-halophenols and 2-(2-halophenyl)-1H-indoles undergo a one-pot synthesis involving C-N and C-O coupling . Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been reported as an efficient method for synthesizing dibenzo[b,f][1,4]oxazepine derivatives .
Analyse Des Réactions Chimiques
13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Major products formed from these reactions include amino derivatives, substituted oxazepines, and fused ring systems .
Comparaison Avec Des Composés Similaires
13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene can be compared with other similar compounds, such as:
Dibenz[b,e][1,4]oxazepine: Another isomeric form with similar pharmacological activities but different structural properties.
Dibenz[c,f][1,2]oxazepine: A compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Dibenzo[b,f][1,4]thiazepine: A sulfur-containing analog with unique pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
8-nitrobenzo[b][1,4]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-5-6-12-9(7-10)8-14-11-3-1-2-4-13(11)18-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLIEQPXLCNFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821323 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.